molecular formula C9H15NO2 B8464042 N-Methoxy-N-methylhepta-2,6-dienamide CAS No. 853645-31-5

N-Methoxy-N-methylhepta-2,6-dienamide

Cat. No.: B8464042
CAS No.: 853645-31-5
M. Wt: 169.22 g/mol
InChI Key: XTEAQAGTNZKOKJ-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylhepta-2,6-dienamide is a dienamide derivative characterized by a seven-carbon diene backbone (hepta-2,6-dienamide) with N-methoxy and N-methyl substituents. These compounds are distinguished by their unsaturated carbon chains, amide linkages, and variable substituents, which influence their physicochemical properties and applications in fields such as medicinal chemistry, agrochemicals, and materials science.

Properties

CAS No.

853645-31-5

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

N-methoxy-N-methylhepta-2,6-dienamide

InChI

InChI=1S/C9H15NO2/c1-4-5-6-7-8-9(11)10(2)12-3/h4,7-8H,1,5-6H2,2-3H3

InChI Key

XTEAQAGTNZKOKJ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C=CCCC=C)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Dienamide Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications References
(E)-N-(4-Hydroxy-3-methoxybenzyl)-3,7-dimethylocta-2,6-dienamide C₁₉H₂₅NO₃ 315.41 4-hydroxy-3-methoxybenzyl, 3,7-dimethyl Antibacterial agents; potential dental care applications
(2E,6E)-Futoamide C₁₈H₂₃NO₃ 301.38 1,3-benzodioxol-5-yl, 2-methylpropyl Natural product; fragrance components; biomarker potential
(2E,6Z)-N-Cyclopropylnona-2,6-dienamide C₁₂H₁₉NO 193.29 Cyclopropyl Agrochemicals (insecticides); acetylcholinesterase inhibition
Hepta-4,6-dienamide C₇H₁₁NO 125.17 None (simple amide) Polymer chemistry; catalyst ligand systems

Structural Features and Physicochemical Properties

  • Backbone Length and Unsaturation: The target compound (hepta-2,6-dienamide) and its analogs vary in chain length (C7 to C12) and double-bond positions (e.g., 2,6 vs. 4,6). For example, hepta-4,6-dienamide lacks substituents but shares a similar seven-carbon backbone , while Futoamide (C18) incorporates a benzodioxol aromatic group .
  • Substituent Effects: Phenolic Groups: The 4-hydroxy-3-methoxybenzyl group in capsaicin derivatives () contributes to antibacterial activity by mimicking natural phenolic antioxidants . N-Alkyl Groups: The 2-methylpropyl substituent in Futoamide increases hydrophobicity (logP ~2.14), favoring membrane permeability , whereas the cyclopropyl group in nona-2,6-dienamide may enhance metabolic stability in pesticides .

Preparation Methods

Acylation of N-Methoxy-N-methylamine with Dienoyl Chlorides

A direct method involves reacting hepta-2,6-dienoyl chloride with N-methoxy-N-methylamine in the presence of a base such as triethylamine. This route mirrors classical acylation procedures, where the amine nucleophile attacks the electrophilic carbonyl carbon of the acid chloride. For instance, analogous acylation reactions for DEET synthesis employ m-toluoyl chloride and diethylamine under anhydrous conditions. Applied to the target compound, this method would require synthesizing hepta-2,6-dienoyl chloride—a step that may involve dehydrating hepta-2,6-dienoic acid using thionyl chloride or oxalyl chloride.

Horner-Wadsworth-Emmons Olefination for Diene Formation

An alternative strategy constructs the diene system post-amidation. Starting from a saturated amide, a Horner-Wadsworth-Emmons reaction introduces the double bonds using phosphonates. For example, triethyl-4-phosphonocrotonate has been utilized to generate α,β-γ,δ-unsaturated esters, which can later be functionalized into amides. Adapting this to this compound would involve:

  • Preparing a β-ketoamide precursor.

  • Subjecting it to olefination with a bis-phosphonate reagent to install the 2,6-diene system.
    Reaction conditions such as solvent (1,2-dimethoxyethane), temperature (85°C), and base (triethylamine) are critical for yield optimization.

Detailed Preparation Methodologies

Synthesis via Dienoyl Chloride Intermediate

Step 1: Preparation of Hepta-2,6-dienoyl Chloride
Hepta-2,6-dienoic acid (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in dry dichloromethane at 0°C. The mixture is stirred for 2 h at room temperature, after which excess thionyl chloride is removed under reduced pressure. The resulting dienoyl chloride is used immediately without purification.

Step 2: Coupling with N-Methoxy-N-methylamine
In an anhydrous dichloromethane solution, N-methoxy-N-methylamine (1.1 equiv) is added dropwise to the dienoyl chloride (1.0 equiv) at 0°C. Triethylamine (2.0 equiv) is introduced to scavenge HCl. The reaction proceeds for 4 h at room temperature, followed by aqueous workup and column chromatography (hexane/ethyl acetate) to isolate the product.

ParameterCondition
SolventDichloromethane
Temperature0°C → RT
Reaction Time4 h
BaseTriethylamine
Yield60–75% (estimated)

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents like dioxane and dichloromethane are preferred for amidation due to their ability to stabilize ionic intermediates and dissolve both acid chlorides and amines. Elevated temperatures (e.g., 85°C in Horner-Wadsworth-Emmons reactions) accelerate olefination but risk diene isomerization. For thermosensitive intermediates, room-temperature protocols are advisable.

Base Selection

Triethylamine remains the base of choice for neutralizing HCl during acylation. However, in iron-catalyzed N-functionalization reactions, organic bases like vinylmagnesium bromide enhance yields by facilitating metal-ligand coordination. For this compound, triethylamine’s steric bulk may improve selectivity by minimizing over-acylation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR : The 2,6-diene system displays characteristic coupling constants (J = 10–12 Hz for trans double bonds). Methoxy and methyl groups on nitrogen appear as singlets at δ 3.2–3.5 ppm and δ 3.0–3.1 ppm, respectively.

  • ¹³C NMR : Carbonyl resonances occur at δ 165–170 ppm, while olefinic carbons appear at δ 120–130 ppm.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC can assess enantiopurity if asymmetric synthesis is attempted. For racemic mixtures, normal-phase columns (e.g., Chiralpak IA) with hexane/isopropanol eluents achieve baseline separation .

Q & A

Basic: What are the standard synthetic routes for N-Methoxy-N-methylhepta-2,6-dienamide, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via amide coupling using methoxy-methylamine and hepta-2,6-dienoic acid derivatives. A general protocol involves:

Activation of the carboxylic acid : Use reagents like DCC (dicyclohexylcarbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) to generate an active ester intermediate.

Nucleophilic substitution : React the activated acid with N-methoxy-N-methylamine under inert conditions (e.g., nitrogen atmosphere) at 0–25°C to prevent side reactions.

Purification : Employ column chromatography (silica gel, petroleum ether/ethyl acetate gradient) or recrystallization for isolation.
Critical factors : Excess amine (1.5–2 eq) improves yield, while elevated temperatures (>30°C) risk decomposition of the conjugated diene system. Solvent polarity (e.g., THF vs. DCM) also affects reaction kinetics .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Answer:

  • NMR :
    • ¹H NMR : Look for doublets of doublets (δ 5.5–6.5 ppm) for the conjugated diene protons and singlets for N-methoxy (δ ~3.1 ppm) and N-methyl (δ ~2.9 ppm) groups.
    • ¹³C NMR : Confirm the carbonyl (C=O) peak at ~165–170 ppm and diene carbons at ~120–130 ppm.
  • IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy group).
  • HRMS : Exact mass should match 193.1467 (calculated for C₁₀H₁₅NO₂) with <3 ppm error .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Answer: Contradictions often arise from:

Purity variations : Impurities (e.g., residual solvents) can skew bioassays. Validate purity via HPLC (≥95%) and elemental analysis.

Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) alter results. Standardize protocols using positive controls (e.g., known enzyme inhibitors).

Stereochemical factors : Unreported enantiomeric ratios may affect activity. Use chiral chromatography (e.g., Chiralpak IG-3 column) to confirm stereochemical homogeneity .

Advanced: What strategies optimize the stability of this compound in long-term pharmacological studies?

Answer:

  • Storage : Keep at –20°C under argon in amber vials to prevent photodegradation and oxidation.
  • Formulation : Use cyclodextrin encapsulation or lipid nanoparticles to enhance aqueous solubility and reduce hydrolysis.
  • Stability assays : Monitor degradation via LC-MS every 3 months; <10% degradation over 12 months is acceptable for in vitro use .

Advanced: How can computational modeling guide the design of analogs with improved target selectivity?

Answer:

Docking studies : Use software like AutoDock Vina to predict binding modes with target enzymes (e.g., acetylcholinesterase). Focus on hydrogen bonding with the methoxy group and hydrophobic interactions with the diene chain.

QSAR : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data to prioritize electron-withdrawing groups at the diene terminus.

MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
  • Spill management : Neutralize liquid spills with activated carbon; solid spills require ethanol rinsing.
  • Waste disposal : Collect in sealed containers labeled “halogen-free organics” and incinerate via licensed facilities .

Advanced: What methodologies separate enantiomers of this compound, and how does chirality impact bioactivity?

Answer:

  • Chiral separation : Use HPLC with a Chiralcel OD-H column (hexane/isopropanol 90:10, 1 mL/min). Retention times differ by 2–3 minutes for enantiomers.
  • Bioactivity : Test each enantiomer in enzyme inhibition assays (e.g., acetylcholinesterase). Typically, the (R)-enantiomer shows 3–5x higher potency due to better fit in the enzyme’s active site .

Advanced: How to design in vitro assays evaluating the environmental toxicity of this compound?

Answer:

Algal toxicity : Expose Chlorella vulgaris to 0.1–10 mg/L compound; measure growth inhibition via OD₆₈₀ over 72 hours.

Daphnia magna : Conduct 48-h acute toxicity tests (LC₅₀ calculation).

Microbial degradation : Use soil slurry assays (OECD 301F) to assess biodegradability. <20% degradation in 28 days classifies it as persistent .

Basic: What are the key considerations for validating synthetic yields in scaled-up reactions?

Answer:

  • Catalyst loading : Reduce Pd/C or enzyme catalysts to ≤1 mol% to minimize cost.
  • Solvent recovery : Implement fractional distillation for DCM or THF reuse.
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression and avoid over-reaction .

Advanced: How do solvent polarity and temperature affect the diene configuration during synthesis?

Answer:

  • Polar solvents (e.g., DMF) stabilize the transition state, favoring the trans-diene isomer (ΔG‡ ~5 kcal/mol lower).
  • Low temperatures (0–10°C) slow isomerization, preserving the desired 2,6-diene geometry.
  • Validation : Use NOESY NMR to confirm spatial proximity of diene protons (cross-peaks indicate cis isomer contamination) .

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